molecular formula C13H20ClIN2OSi B1428185 N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide CAS No. 1305325-24-9

N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide

Cat. No. B1428185
M. Wt: 410.75 g/mol
InChI Key: RNWJJAPSSGPPDV-UHFFFAOYSA-N
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Description

“N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide” is a chemical compound with the empirical formula C13H20ClIN2OSi . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide” is 410.75 . The SMILES string representation of the molecule is CC(C)(C)C(=O)Nc1c(Cl)nc(I)cc1Si(C)C .


Physical And Chemical Properties Analysis

“N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the available resources.

Scientific Research Applications

Lithiation and Substitution Reactions

  • Lithiation of related compounds, such as N-(pyridin-3-ylmethyl)pivalamide, followed by reaction with various electrophiles, leads to the formation of substituted derivatives. This is significant in the synthesis of complex organic molecules (Smith et al., 2013).

Molecular Structure Studies

  • The molecular structure of similar compounds, like N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide, has been studied, revealing details like non-planarity and intramolecular hydrogen bonding. These insights are crucial in understanding molecular interactions and stability (Atalay et al., 2016).

Synthesis of Pyridine-Imide Oligomers

  • Pyridine-imide oligomers have been synthesized through acylation, with the yield dependent on terminal groups. This research is important for the development of new polymers and materials (Zhu et al., 2011).

Formation of Heterometallic Coordination Polymers

  • The linkage of similar pivalamide compounds with polypyridine ligands results in novel coordination polymers. These materials have applications in catalysis, sorption, and as structural models for understanding metal-ligand interactions (Sotnik et al., 2015).

Hydrolysis Methods for Pivalamides

  • A methodology for hydrolyzing pivalamide groups in compounds like 2-pivalamido-3H-pyrimidin-4-ones using Fe(NO3)3 in MeOH has been developed. This technique is valuable in synthetic chemistry for modifying and preparing amines (Bavetsias et al., 2004).

Selective Deprotonation and Functionalization of Pyridines

  • Deprotonative functionalization of pyridine derivatives with aldehydes, involving compounds similar to the target molecule, has been explored. This process is critical for creating structurally diverse pyridine-based compounds (Shigeno et al., 2019).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

N-(2-chloro-6-iodo-4-trimethylsilylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClIN2OSi/c1-13(2,3)12(18)17-10-8(19(4,5)6)7-9(15)16-11(10)14/h7H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWJJAPSSGPPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1[Si](C)(C)C)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClIN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138809
Record name Propanamide, N-[2-chloro-6-iodo-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-YL)pivalamide

CAS RN

1305325-24-9
Record name Propanamide, N-[2-chloro-6-iodo-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-[2-chloro-6-iodo-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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